molecular formula C19H22N2O3 B2494988 4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379952-24-4

4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2494988
CAS No.: 2379952-24-4
M. Wt: 326.396
InChI Key: XTGPKPFTARRQDQ-UHFFFAOYSA-N
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Description

4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxybenzoyl group. One common method involves the reaction of 3-methoxybenzoyl chloride with piperidine to form the intermediate 1-(3-methoxybenzoyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-{[1-(3-Hydroxybenzoyl)piperidin-3-yl]methoxy}pyridine.

    Reduction: Formation of 4-{[1-(3-Methoxybenzyl)piperidin-3-yl]methoxy}pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(3-Hydroxybenzoyl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-{[1-(3-Methoxybenzyl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a methoxybenzyl group instead of a methoxybenzoyl group.

Uniqueness

4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of both a methoxybenzoyl group and a piperidine ring, which may confer specific binding properties and biological activities not seen in similar compounds .

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-6-2-5-16(12-18)19(22)21-11-3-4-15(13-21)14-24-17-7-9-20-10-8-17/h2,5-10,12,15H,3-4,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGPKPFTARRQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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